molecular formula C7H9F3N2O2 B13918313 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid

2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid

Cat. No.: B13918313
M. Wt: 210.15 g/mol
InChI Key: CRGPBVYRUOBQQK-UHFFFAOYSA-N
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Description

2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a cyanoethyl group and trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid typically involves the reaction of glycine Schiff base with CF3-CH2-I under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex, which is then alkylated with CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the large-scale preparation (>150 g) of similar compounds involves the use of recyclable chiral auxiliaries and Ni(II) complexes, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can mimic the three-dimensional structure of targeted protein receptors by incorporating tailor-made amino acids. The presence of fluorinated residues enhances the metabolic stability of the compound, allowing for fine-tuning of bioactivity and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H9F3N2O2

Molecular Weight

210.15 g/mol

IUPAC Name

2-(2-cyanoethylamino)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C7H9F3N2O2/c8-7(9,10)4-5(6(13)14)12-3-1-2-11/h5,12H,1,3-4H2,(H,13,14)

InChI Key

CRGPBVYRUOBQQK-UHFFFAOYSA-N

Canonical SMILES

C(CNC(CC(F)(F)F)C(=O)O)C#N

Origin of Product

United States

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